molecular formula C17H13N3O3S2 B6105124 N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Cat. No.: B6105124
M. Wt: 371.4 g/mol
InChI Key: XETCJQBQFLVMQJ-UVTDQMKNSA-N
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Description

N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a thiazolidinone derivative characterized by a methoxy-substituted benzylidene group at the 5-position of the thiazolidinone ring and an isonicotinamide moiety at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness lies in the 3-methoxybenzylidene group, which influences electronic properties and binding interactions with biological targets, and the isonicotinamide group, which enhances pharmacological relevance due to its pyridine-based structure .

Properties

IUPAC Name

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-23-13-4-2-3-11(9-13)10-14-16(22)20(17(24)25-14)19-15(21)12-5-7-18-8-6-12/h2-10H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCJQBQFLVMQJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with isonicotinic acid hydrazide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Thiazolidinone Derivatives
Compound Name Substituents Molecular Formula Key Biological Activities Unique Features
Target Compound :
N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
3-methoxybenzylidene, isonicotinamide C₁₇H₁₂N₃O₃S₂ Antimicrobial, anticancer Optimal balance of lipophilicity and solubility due to 3-methoxy position
N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide 3,4-dimethoxybenzylidene, nicotinamide C₁₈H₁₅N₃O₄S₂ Enhanced enzyme inhibition (e.g., COX-2) Additional methoxy group increases steric bulk, reducing cell permeability
N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide 4-methylbenzylidene, nicotinamide C₁₇H₁₃N₃O₂S₂ Anticancer (apoptosis induction) Methyl group enhances metabolic stability and binding affinity
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide 4-fluorobenzylidene, isonicotinamide C₁₆H₁₀FN₃O₂S₂ Antiviral, anti-inflammatory Fluorine substitution improves pharmacokinetics (e.g., half-life)
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide 2,4-dimethoxybenzylidene, 3-hydroxybenzamide C₁₉H₁₅N₃O₅S₂ Antioxidant, antimicrobial Hydroxy group enables hydrogen bonding with targets

Quantitative Comparisons

  • Tanimoto Similarity Coefficients: Computational analysis shows moderate similarity (0.65–0.75) between the target compound and analogues like N-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide, primarily due to shared thiazolidinone and amide scaffolds. Divergent substituents reduce global similarity .
  • Lipophilicity (LogP) :
    • Target compound: ~2.1 (optimal for membrane permeability).
    • 3,4-Dimethoxy analogue: ~2.8 (higher lipophilicity may reduce solubility).
    • 4-Fluoro analogue: ~1.9 (improved aqueous solubility) .

Pharmacological Performance

  • Anticancer Activity : The target compound exhibits IC₅₀ values of 8–12 μM against breast cancer (MCF-7) cells, outperforming the 4-methyl derivative (IC₅₀: 15–20 μM) but less potent than the 4-fluoro analogue (IC₅₀: 5–7 μM) .
  • Antimicrobial Efficacy : Against Staphylococcus aureus, the target compound shows a MIC of 16 μg/mL, comparable to the 3,4-dimethoxy derivative (MIC: 12 μg/mL) but superior to the 2,4-dimethoxybenzamide analogue (MIC: 32 μg/mL) .

Biological Activity

N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the thiazolidinone class, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O3S2C_{17}H_{13}N_{3}O_{3}S_{2} with a molecular weight of approximately 353.43 g/mol. The compound features a thiazolidinone ring, a methoxybenzylidene moiety, and an isonicotinamide group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation, which is crucial for its anticancer effects.
  • Modulation of Inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Activity : The thiazolidinone structure allows interaction with microbial enzymes, enhancing its efficacy against various pathogens.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory Effects

In models of inflammation, this compound effectively reduced the levels of inflammatory markers such as TNF-α and IL-6. Its mechanism involves the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerInduces apoptosisEnzyme inhibition; caspase activation
AntimicrobialEffective against various pathogensDisruption of cell wall synthesis
Anti-inflammatoryReduces inflammatory markersNF-kB signaling pathway inhibition

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs.

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